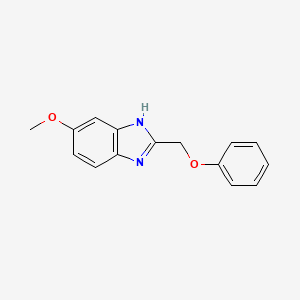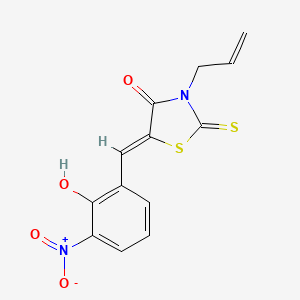
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as SNC-80, is a selective agonist for the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction.
Wirkmechanismus
SNC-80 exerts its effects by selectively binding to the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. Activation of the delta-opioid receptor by SNC-80 results in the inhibition of neurotransmitter release, leading to the analgesic, antidepressant, and anti-addictive effects of SNC-80.
Biochemical and Physiological Effects:
SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. The analgesic effects of SNC-80 are mediated by the activation of delta-opioid receptors in the spinal cord and brain. SNC-80 has also been shown to exhibit antidepressant-like effects in animal models of depression. The antidepressant effects of SNC-80 are mediated by the activation of delta-opioid receptors in the prefrontal cortex and hippocampus. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. The anti-addictive effects of SNC-80 are mediated by the activation of delta-opioid receptors in the nucleus accumbens and amygdala.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SNC-80 in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to selectively activate the delta-opioid receptor without affecting other opioid receptors, which can produce unwanted side effects. Another advantage is its potency, which allows for lower doses to be used in experiments. One limitation of using SNC-80 is its short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the study of SNC-80. One direction is the development of more potent and selective delta-opioid receptor agonists for therapeutic use. Another direction is the investigation of the role of delta-opioid receptors in other neurological and psychiatric disorders, such as anxiety and schizophrenia. Additionally, the development of novel delivery methods for SNC-80, such as sustained-release formulations, could improve its therapeutic potential.
Synthesemethoden
The synthesis of SNC-80 involves several steps, starting with the reaction of 4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl)methanamine to form the intermediate amide. The final step involves the addition of methyl iodide and triethylamine to the amide to form SNC-80.
Wissenschaftliche Forschungsanwendungen
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction. In pain management, SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. In depression, SNC-80 has been shown to exhibit antidepressant-like effects in animal models of depression. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)22-11-9-16(10-12-22)20-19(23)17-14(3)24-21-18(17)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHCRJGDXRPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)

![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)



![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)